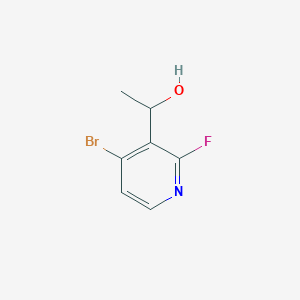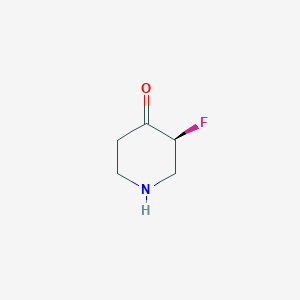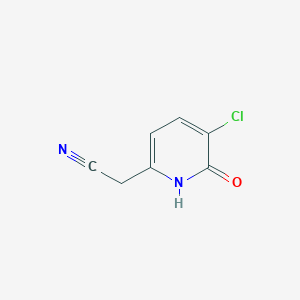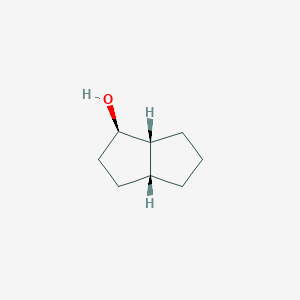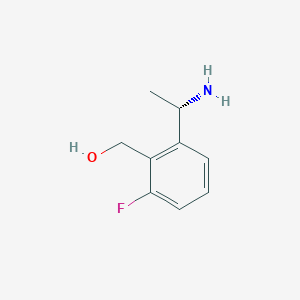
2-(6-Fluoro-5-methylpyridin-3-yl)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(6-Fluoro-5-methylpyridin-3-yl)acetonitrile is a chemical compound that belongs to the class of fluorinated pyridines It is characterized by the presence of a fluorine atom at the 6th position and a methyl group at the 5th position of the pyridine ring, along with an acetonitrile group attached to the 3rd position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Fluoro-5-methylpyridin-3-yl)acetonitrile typically involves the introduction of the fluorine and methyl groups onto the pyridine ring, followed by the attachment of the acetonitrile group. One common method involves the use of fluorinated pyridine precursors, which are subjected to various chemical reactions to achieve the desired substitution pattern. For example, the Balz-Schiemann reaction can be used to introduce the fluorine atom, while methylation can be achieved using methyl iodide or similar reagents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with the desired specifications.
Análisis De Reacciones Químicas
Types of Reactions
2-(6-Fluoro-5-methylpyridin-3-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are often employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while reduction can produce primary amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
2-(6-Fluoro-5-methylpyridin-3-yl)acetonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds and heterocycles.
Biology: The compound’s fluorinated nature makes it useful in the design of biologically active molecules, including potential pharmaceuticals and agrochemicals.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of drugs targeting specific biological pathways.
Industry: It is employed in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-(6-Fluoro-5-methylpyridin-3-yl)acetonitrile depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance binding affinity and selectivity, leading to more potent and specific effects. The acetonitrile group can also participate in various biochemical reactions, contributing to the compound’s overall activity.
Comparación Con Compuestos Similares
Similar Compounds
2-Fluoro-5-methoxy-pyridin-3-yl)-acetonitrile: Similar in structure but with a methoxy group instead of a methyl group.
2-Amino-5-fluoropyridine: Contains an amino group instead of the acetonitrile group.
2,4,6-Trifluoropyridine: A more extensively fluorinated pyridine derivative.
Uniqueness
2-(6-Fluoro-5-methylpyridin-3-yl)acetonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Propiedades
Fórmula molecular |
C8H7FN2 |
|---|---|
Peso molecular |
150.15 g/mol |
Nombre IUPAC |
2-(6-fluoro-5-methylpyridin-3-yl)acetonitrile |
InChI |
InChI=1S/C8H7FN2/c1-6-4-7(2-3-10)5-11-8(6)9/h4-5H,2H2,1H3 |
Clave InChI |
PHGBOBVFJMXJCQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CN=C1F)CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


dimethyl-](/img/structure/B12974755.png)
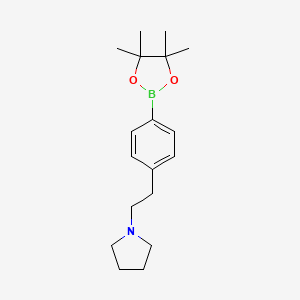
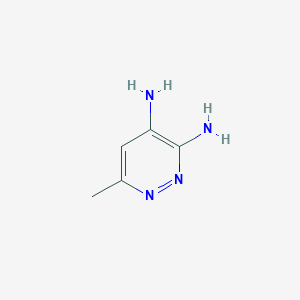
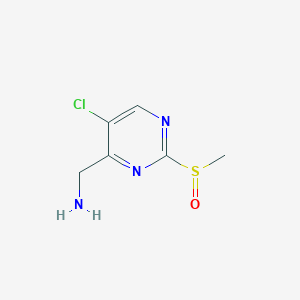
![6-Chloro-5-(2-methoxyphenoxy)-[2,2'-bipyrimidin]-4(5H)-one](/img/structure/B12974796.png)
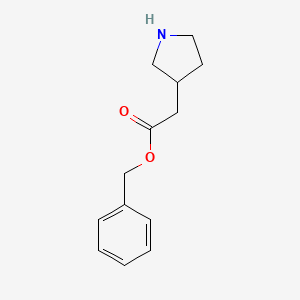
![7-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B12974806.png)
